molecular formula C16H15NO5 B11069454 N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide

Cat. No.: B11069454
M. Wt: 301.29 g/mol
InChI Key: INJSODMQRFAAQH-UHFFFAOYSA-N
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Description

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a benzodioxin ring fused with a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin. This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Propanoyl Group: The benzodioxin intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the propanoyl group at the 7-position.

    Formation of the Furan Carboxamide Moiety: The final step involves the coupling of the propanoyl-substituted benzodioxin with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anti-cancer, or neuroprotective properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating biological pathways involved in disease processes. For example, it could inhibit enzymes like cyclooxygenase or interact with neurotransmitter receptors.

    Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core and exhibit similar reactivity and applications.

    Furan-2-carboxamide derivatives:

Uniqueness

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide is unique due to the combination of the benzodioxin and furan carboxamide structures, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide

InChI

InChI=1S/C16H15NO5/c1-2-12(18)10-8-14-15(22-7-6-21-14)9-11(10)17-16(19)13-4-3-5-20-13/h3-5,8-9H,2,6-7H2,1H3,(H,17,19)

InChI Key

INJSODMQRFAAQH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CO3)OCCO2

Origin of Product

United States

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